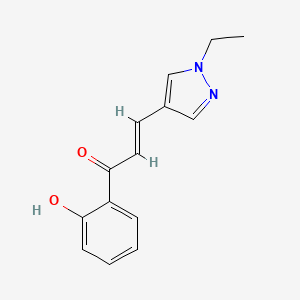
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a synthetic organic molecule belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula: C15H16N2O2
- Molecular Weight: 256.30 g/mol
- IUPAC Name: (Z)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one
-
Structure:
C15H16N2O2
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. In particular, the compound under discussion has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HepG2 | 0.15 | High cytotoxicity |
| MCF-7 | 0.29 | Good cytotoxicity |
| HUVEC | >10 | Low sensitivity |
Studies have demonstrated that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways such as VEGFR and p38 MAP kinase .
Anti-inflammatory and Antimicrobial Properties
The compound has also been investigated for its anti-inflammatory and antimicrobial activities. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. In vitro studies have shown that related compounds can reduce inflammation markers significantly .
In antimicrobial assays, derivatives of this compound have been tested against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Bacillus subtilis | 10 |
| Escherichia coli | 14 |
| Pseudomonas aeruginosa | 13 |
These results indicate that the compound possesses notable antibacterial activity, making it a candidate for further exploration in pharmacological applications .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes such as cyclooxygenases (COX), leading to reduced production of inflammatory mediators.
- Modulation of Signaling Pathways: It may affect signaling pathways involved in cell growth and apoptosis, notably through interactions with kinases such as p38 MAPK.
- Direct Antimicrobial Action: The structure allows for interaction with bacterial cell membranes or essential metabolic pathways, inhibiting growth.
Case Studies and Research Findings
Multiple studies have documented the synthesis and biological evaluation of pyrazole derivatives. For instance, a study highlighted the synthesis of various pyrazole-based compounds and their evaluation against different cancer cell lines, showing a correlation between structural modifications and enhanced biological activity .
Another investigation focused on the antibacterial properties of similar compounds, demonstrating effective inhibition against common pathogens using standard microbiological methods .
Eigenschaften
IUPAC Name |
(E)-3-(1-ethylpyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-16-10-11(9-15-16)7-8-14(18)12-5-3-4-6-13(12)17/h3-10,17H,2H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITCXRYFGAKILJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














